![molecular formula C12H21NO3 B14302931 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- CAS No. 123319-05-1](/img/structure/B14302931.png)
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities. This compound contains a total of 39 bonds, including 18 non-hydrogen bonds, 2 five-membered rings, 1 six-membered ring, 1 tertiary amine, 3 aliphatic ethers, and 1 oxolane .
Preparation Methods
The synthesis of 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- involves multiple steps, typically starting with the formation of the core spiro structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro rings. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ether sites, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
- 1,4,7-Trioxa-10-azadispiro[4.1.5.2]tetradecane
- 1,4,10-Trioxa-13-azadispiro[4.1.5.2]tetradecane
These compounds share some structural similarities but differ in the positioning and number of functional groups, which can lead to different chemical properties and applications.
Properties
IUPAC Name |
10,14-dimethyl-1,4,13-trioxa-10-azadispiro[4.1.57.25]tetradecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10-12(14-7-8-15-12)9-11(16-10)3-5-13(2)6-4-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKQEZALZUBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC3(O1)CCN(CC3)C)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437217 |
Source


|
| Record name | 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123319-05-1 |
Source


|
| Record name | 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
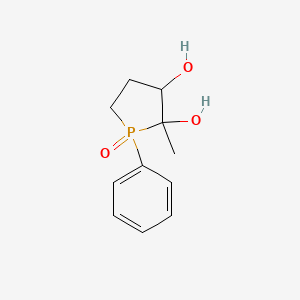
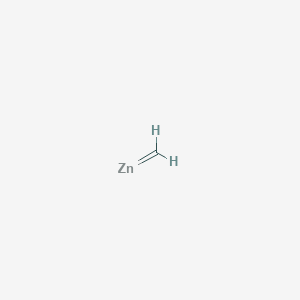
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
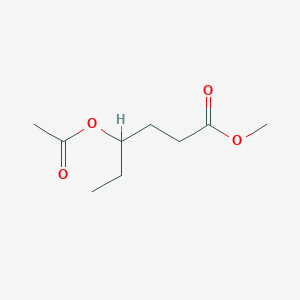

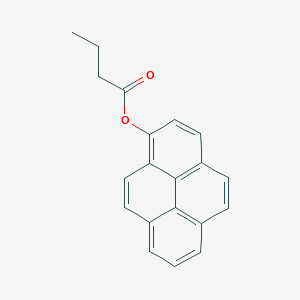
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
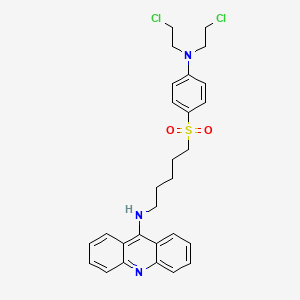

![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
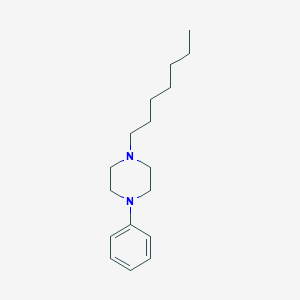
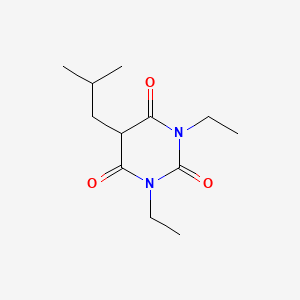
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
